N-(5-bromo-2-methoxybenzyl)-N-butylamine
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Overview
Description
N-(5-bromo-2-methoxybenzyl)-N-butylamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a butylamine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-butylamine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-N-butylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a methoxybenzylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other strong bases in organic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methoxybenzylamine derivatives.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-N-butylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
- N-(5-bromo-2-methoxybenzyl)-1H-indazol-6-amine
Uniqueness
N-(5-bromo-2-methoxybenzyl)-N-butylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butylamine moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Biological Activity
N-(5-bromo-2-methoxybenzyl)-N-butylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C12H16BrN\O
- Molecular Weight: 271.17 g/mol
- IUPAC Name: this compound
The presence of a bromine atom and a methoxy group on the benzyl moiety is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances lipophilicity, allowing better penetration through cellular membranes, while the butylamine group may facilitate interactions with amine receptors.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways linked to various physiological processes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.
Cytotoxicity Studies
Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Normal fibroblasts | >100 |
This selectivity indicates a promising therapeutic index for further development.
Case Studies and Research Findings
- Study on Antimicrobial Properties: A recent study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones, confirming its potential as a lead compound for antibiotic development .
- Cytotoxicity Evaluation: Another research focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells through mitochondrial pathways, enhancing its appeal as a chemotherapeutic agent .
- Molecular Docking Studies: Computational studies involving molecular docking simulations revealed that this compound binds effectively to target proteins associated with cancer progression and bacterial resistance mechanisms. These findings support its potential as a dual-action therapeutic agent .
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-4-7-14-9-10-8-11(13)5-6-12(10)15-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXVWQYVFKULTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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